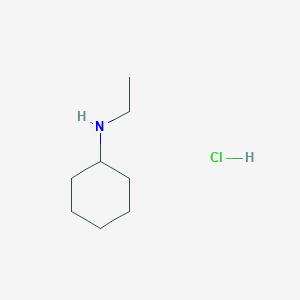N-ethylcyclohexanamine hydrochloride
CAS No.: 61278-98-6
Cat. No.: VC7985677
Molecular Formula: C8H18ClN
Molecular Weight: 163.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 61278-98-6 |
|---|---|
| Molecular Formula | C8H18ClN |
| Molecular Weight | 163.69 g/mol |
| IUPAC Name | N-ethylcyclohexanamine;hydrochloride |
| Standard InChI | InChI=1S/C8H17N.ClH/c1-2-9-8-6-4-3-5-7-8;/h8-9H,2-7H2,1H3;1H |
| Standard InChI Key | BSHBXSSYUNZEKK-UHFFFAOYSA-N |
| SMILES | CCNC1CCCCC1.Cl |
| Canonical SMILES | CCNC1CCCCC1.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Synonyms
N-Ethylcyclohexanamine hydrochloride is systematically named 1-Ethylcyclohexanamine hydrochloride (1:1), reflecting its 1:1 stoichiometric ratio of amine to hydrochloric acid. Its CAS Registry Number, 90226-26-9, uniquely identifies it in chemical databases . Synonyms include Cyclohexanamine, 1-ethyl-, hydrochloride and MFCD23378801, with the latter being its identifier in chemical reagent catalogs . The base compound, N-ethylcyclohexanamine (CAS 5459-93-8), has a molecular weight of 127.2273 g/mol and becomes protonated upon reaction with hydrochloric acid to form the hydrochloride salt .
Structural Representation
The molecule comprises a cyclohexane ring substituted with an ethylamine group (), which is protonated at the nitrogen atom and associated with a chloride counterion. The structural formula is:
This quaternary ammonium structure enhances solubility in polar solvents, a property critical for its utility in synthetic chemistry .
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 163.688 g/mol | |
| Exact Mass | 163.112778 g/mol | |
| CAS Number | 90226-26-9 |
Notably, parameters such as melting point, boiling point, and density remain unreported in accessible literature, highlighting gaps in publicly available characterization data .
Synthesis and Production
General Synthetic Route
The hydrochloride salt is synthesized via the acid-base reaction of N-ethylcyclohexanamine with hydrochloric acid. The base amine, N-ethylcyclohexanamine, is prepared through alkylation of cyclohexylamine with ethyl bromide or via reductive amination of cyclohexanone with ethylamine . The subsequent protonation step proceeds as follows:
This exothermic reaction typically occurs in anhydrous solvents like diethyl ether or ethanol, yielding the hydrochloride salt as a crystalline solid .
Applications in Chemical Synthesis
Pharmaceutical Intermediates
N-Ethylcyclohexanamine hydrochloride’s primary utility lies in its role as a building block for complex molecules. For example, the compound (Z)-N-(3-(3-Chloro-4-cyclohexylphenyl)-2-propenyl)-N-ethylcyclohexanamine hydrochloride (CAS 132173-07-0), a sigma receptor ligand, incorporates the N-ethylcyclohexanamine moiety as a structural subunit . Such derivatives are investigated for their potential in treating neurological disorders, leveraging the amine’s ability to modulate receptor activity .
Catalysis and Organic Reactions
The protonated amine group in N-ethylcyclohexanamine hydrochloride can act as a weak acid catalyst in esterifications and condensations. Its cyclohexane ring also confers steric bulk, influencing reaction selectivity in asymmetric synthesis .
Derivatives and Related Compounds
Structural Analogues
Modifications to the amine or cyclohexane moiety yield derivatives with varied biological and chemical profiles. For instance, replacing the ethyl group with a methyl group results in N-methylcyclohexanamine hydrochloride, while substituting the cyclohexane ring with a benzene ring produces benzylamine derivatives .
Pharmacologically Active Derivatives
The compound SR-31747 HCl (CAS 132173-07-0), a derivative of N-ethylcyclohexanamine hydrochloride, exhibits affinity for sigma receptors and has been studied for its immunomodulatory and antitumor effects . Such applications underscore the versatility of the parent compound in drug discovery.
Recent Research and Future Directions
Advances in Synthetic Methodology
Recent patents, such as WO2019106490A1, highlight innovations in cyclohexanamine derivative synthesis, including solvent-free reactions and green chemistry approaches . These methods could be adapted to improve the efficiency and sustainability of N-ethylcyclohexanamine hydrochloride production.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume